

The Structure of N-Me-L-Ala-Maytansinol: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Me-L-Ala-maytansinol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol is a highly potent cytotoxic agent and a critical component in the development of antibody-drug conjugates (ADCs). As a derivative of the natural product maytansine, its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an indepth analysis of the structure, synthesis, purification, and biological activity of **N-Me-L-Ala-maytansinol**. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its structure and mechanism of action are presented to serve as a valuable resource for researchers in the field of oncology and ADC development.

Introduction

Maytansinoids, a class of ansa macrolides, have garnered significant attention in oncology due to their potent anti-mitotic activity.[1][2] **N-Me-L-Ala-maytansinol**, a synthetic derivative of maytansinol, has emerged as a key payload for ADCs, offering a favorable balance of potency and stability.[3][4] Its hydrophobic nature allows for cell permeability, a crucial attribute for exerting its cytotoxic effects upon release from the ADC within the target cancer cell.[5] This guide delves into the core technical aspects of **N-Me-L-Ala-maytansinol**, providing a foundational understanding for its application in targeted cancer therapy.



Physicochemical Properties

A summary of the key physicochemical properties of **N-Me-L-Ala-maytansinol** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C32H44CIN3O9	[5]
Molecular Weight	650.16 g/mol	[5]
CAS Number	77668-69-0	[5]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO (100 mg/mL)	[5]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[5]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[5]

Synthesis of N-Me-L-Ala-Maytansinol

The synthesis of **N-Me-L-Ala-maytansinol** is a multi-step process that involves the preparation of its two key precursors: maytansinol and N-methyl-L-alanine. These are subsequently coupled via an esterification reaction.

Synthesis of Maytansinol

Maytansinol can be obtained through semi-synthesis from naturally occurring maytansinoids or via total synthesis. A common semi-synthetic route involves the reductive cleavage of the C-3 ester of a precursor like ansamitocin P-3.

Experimental Protocol: Semi-synthesis of Maytansinol from Ansamitocin P-3

• Reaction Setup: Dissolve ansamitocin P-3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -40°C.



- Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the cooled solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ethyl acetate followed by water at a low temperature.
- Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite®.
 Wash the filter cake with ethyl acetate.
- Extraction: Combine the organic filtrates and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. The crude maytansinol is then purified by column chromatography
 on silica gel.

Synthesis of N-Methyl-L-alanine

N-methyl-L-alanine can be synthesized through various methods, including the reductive amination of L-alanine.

Experimental Protocol: Synthesis of N-Methyl-L-alanine

- Protection of L-alanine: Protect the carboxylic acid group of L-alanine, for example, as a benzyl ester.
- Reductive Amination: React the protected L-alanine with formaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.
- Deprotection: Remove the protecting group to yield N-methyl-L-alanine.
- Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Esterification of Maytansinol with N-Me-L-Ala

The final step is the coupling of maytansinol with N-methyl-L-alanine. This is typically achieved through an esterification reaction using a coupling agent.



Experimental Protocol: Synthesis of N-Me-L-Ala-maytansinol

- Activation of N-Me-L-Ala: Protect the amino group of N-methyl-L-alanine (e.g., with a Boc or Fmoc group).
- Coupling Reaction: Dissolve maytansinol and the protected N-methyl-L-alanine in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), along with a catalytic amount of zinc chloride (ZnCl₂).[3] The reaction is typically stirred at room temperature until completion, as monitored by TLC or HPLC.
- Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent and wash with a mild aqueous acid, followed by a mild aqueous base, and finally with brine.
- Deprotection: Remove the amino-protecting group from the coupled product.
- Purification: The crude N-Me-L-Ala-maytansinol is purified using reversed-phase highperformance liquid chromatography (RP-HPLC).

Purification and Characterization Purification

Experimental Protocol: RP-HPLC Purification of N-Me-L-Ala-maytansinol

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is employed.
- Detection: UV detection at a wavelength where the maytansinoid chromophore absorbs (e.g., 232 and 252 nm).
- Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the final compound.

Characterization



The structure and purity of **N-Me-L-Ala-maytansinol** are confirmed using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure and confirm the successful esterification and purity of the final product.

Biological Activity and Mechanism of Action Cytotoxicity

N-Me-L-Ala-maytansinol exhibits potent cytotoxicity against a wide range of cancer cell lines. A summary of its in vitro activity is presented in Table 2.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
MMT/EGFRvIII	Glioblastoma	24	[7]
U251/EGFRvIII	Glioblastoma	3	[7]
C4-2	Prostate Cancer	6	[7]
A549	Lung Carcinoma	~1-10 (estimated)	[1]
A2780	Ovarian Carcinoma	~1-10 (estimated)	[1]

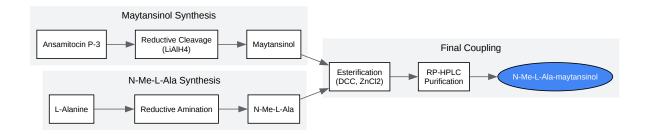
Mechanism of Action

The primary mechanism of action of **N-Me-L-Ala-maytansinol** is the inhibition of microtubule polymerization.[8] By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

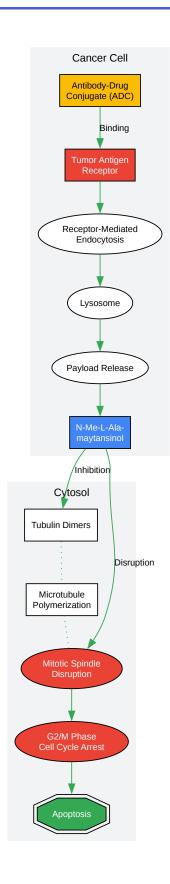
Visualizations Chemical Structure



Chemical Structure of N-Me-L-Ala-maytansinol







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